

Physicochemical properties of Propargyl-PEG4-O-C1-Boc

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Compound of Interest

Compound Name: *Propargyl-PEG4-O-C1-Boc*

Cat. No.: *B610257*

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Propargyl-PEG4-O-C1-Boc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, characterization, and applications of **Propargyl-PEG4-O-C1-Boc**, a heterobifunctional linker critical in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties

Propargyl-PEG4-O-C1-Boc is a polyethylene glycol (PEG)-based linker featuring a terminal propargyl group for "click" chemistry and a Boc-protected amine, providing a versatile tool for the sequential and orthogonal conjugation of molecules.

| Property | Value | Source(s) |
|--------------------|--|-----------|
| CAS Number | 2098489-63-3 | [1][2] |
| Molecular Formula | C ₁₇ H ₃₀ O ₇ | [1][2] |
| Molecular Weight | 346.42 g/mol | [1][2] |
| Purity | ≥97% | [1] |
| Appearance | Liquid or solid | [3] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Shipping Condition | Room Temperature | [1] |

Stability and Handling

Proper storage and handling are crucial to maintain the integrity of **Propargyl-PEG4-O-C1-Boc**. The molecule's stability is influenced by its three main components: the Boc protecting group, the PEG chain, and the propargyl group.

- **Boc (tert-Butyloxycarbonyl) Group:** This group is stable under basic and nucleophilic conditions but is labile to strong acids. Accidental exposure to acidic contaminants can lead to the cleavage of the Boc group, exposing the amine.
- **PEG Chain:** Generally stable, but can be susceptible to oxidative degradation, especially in the presence of transition metal ions and at elevated temperatures. It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
- **Propargyl Group:** The terminal alkyne is relatively stable but should be protected from strong oxidizing and reducing agents.

Handling Recommendations:

- Store in a tightly sealed container under an inert atmosphere.

- Protect from light to prevent potential photodegradation.
- Allow the container to warm to room temperature before opening to prevent moisture condensation.

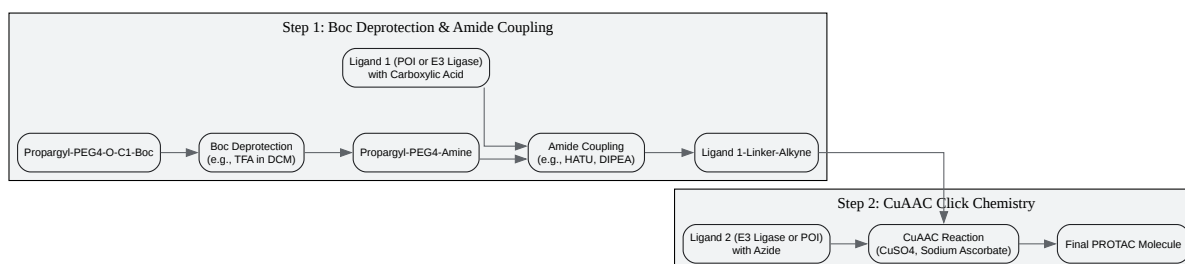
Applications in PROTAC Synthesis

Propargyl-PEG4-O-C1-Boc is a valuable linker for the modular synthesis of PROTACs.

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG linker enhances solubility and provides the necessary flexibility for the formation of a stable ternary complex between the POI and the E3 ligase.

The synthesis typically involves a two-step process:

- **Boc Deprotection and Amide Coupling:** The Boc group is removed under acidic conditions, and the exposed amine is coupled to the carboxylic acid of either the POI ligand or the E3 ligase ligand.
- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** The terminal alkyne of the linker is then reacted with an azide-functionalized version of the second ligand to form a stable triazole linkage.



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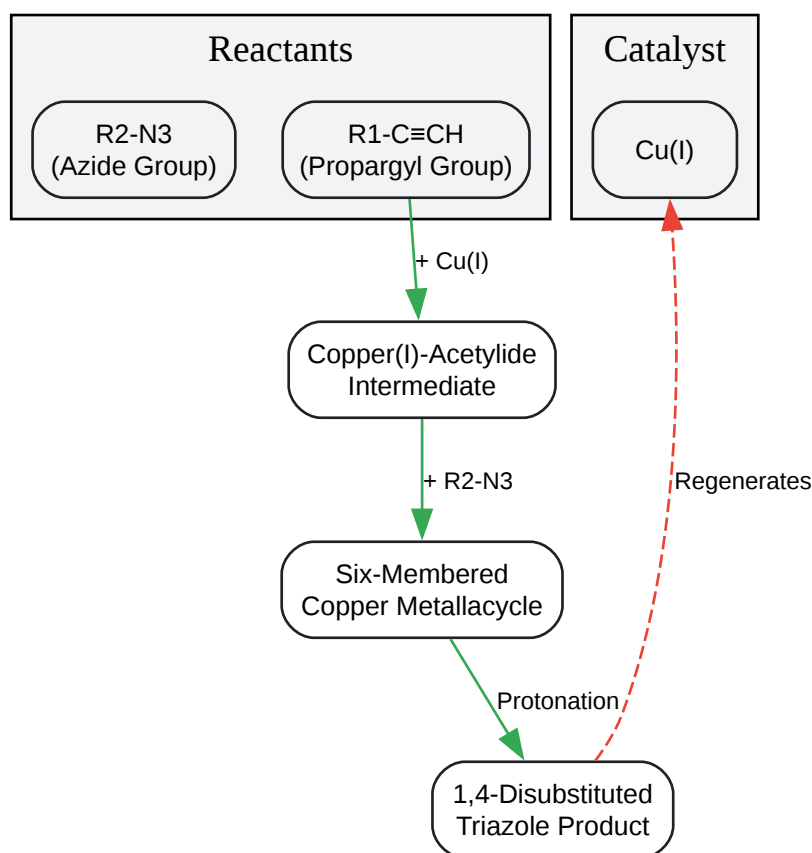
A general workflow for the synthesis of a PROTAC molecule.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and specific method for forming a stable 1,4-disubstituted triazole linkage. The copper(I) catalyst accelerates the reaction rate significantly compared to the uncatalyzed thermal cycloaddition.

The mechanism involves the following key steps:

- Formation of a copper(I)-acetylide intermediate from the terminal alkyne.
- Coordination of the azide to the copper center.
- Cycloaddition to form a six-membered metallacycle.
- Rearrangement and subsequent protonation to release the triazole product and regenerate the copper(I) catalyst.



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The catalytic cycle of the CuAAC reaction.

Experimental Protocols

The following are generalized protocols for the characterization of **Propargyl-PEG4-O-C1-Boc** and its conjugates. Instrument-specific parameters and reaction conditions may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and purity.

Sample Preparation:

- Accurately weigh 5-10 mg of the sample.

- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition (^1H NMR):

- Instrument: 400 MHz or higher NMR spectrometer.
- Pulse Sequence: Standard single-pulse.
- Number of Scans: 16-64.
- Relaxation Delay (d_1): 5 seconds.

Expected ^1H NMR Spectral Features:

- Boc group: A singlet around 1.45 ppm (9H).
- PEG chain: Multiplets in the range of 3.5-3.8 ppm.
- Propargyl group: A triplet around 2.4 ppm (alkynyl proton) and a doublet around 4.2 ppm (methylene protons adjacent to the alkyne).

Data Acquisition (^{13}C NMR):

- Pulse Sequence: Standard single-pulse with proton decoupling.
- Number of Scans: ≥ 1024 .

Expected ^{13}C NMR Spectral Features:

- Boc group: Resonances around 28 ppm (methyl carbons) and 80 ppm (quaternary carbon).
- PEG chain: A characteristic peak around 70 ppm.
- Propargyl group: Signals for the acetylenic carbons around 75 and 80 ppm.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the linker and its conjugates.

System Preparation:

- HPLC System: Standard HPLC system with a UV detector.
- Column: A wide-pore (300 Å) C4 or C18 column is suitable for PEGylated molecules.^[4]
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
- Mobile Phase B: 90% Acetonitrile, 0.085% TFA in HPLC-grade water.
- Column Temperature: 45°C.
- Flow Rate: 1.0 mL/min.
- Detector: UV, set to 220 nm.

Sample Preparation:

- Dilute the sample with Mobile Phase A to a final concentration of approximately 0.5-1.0 mg/mL.
- Filter the sample through a 0.22 µm syringe filter if necessary.

Chromatographic Run:

- Equilibrate the column with the initial mobile phase composition.
- Inject 10-20 µL of the prepared sample.
- Run a suitable gradient (e.g., a linear gradient from 20% to 65% B over 25 minutes).
- Include a column wash step and a re-equilibration step at the end of the run.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.

Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used for this type of molecule.

Sample Preparation:

- Prepare a stock solution of the linker at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
- Further dilute the stock solution to a final concentration of 1-10 µg/mL in the infusion solvent.

Data Acquisition:

- Infuse the sample into the mass spectrometer.
- Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 amu).

Data Analysis:

- Identify the molecular ion peaks. For **Propargyl-PEG4-O-C1-Boc**, the expected $[M+H]^+$ ion would be observed at m/z 347.42.
- Common adducts such as $[M+Na]^+$ and $[M+K]^+$ may also be observed.

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